BW373U86

描述

BW 373U86 是一种强效且选择性的非肽类 δ-阿片受体激动剂。 其化学式为 C27H37N3O2,摩尔质量为 435.612 g·mol−1 。 该化合物因其显著的镇痛和抗抑郁作用而主要用于科学研究 。

准备方法

合成路线通常涉及使用哌嗪衍生物和苯甲酰胺中间体 。 为了获得高产率和纯度,需要优化具体的反应条件,例如温度、溶剂和催化剂。 工业生产方法可能涉及使用类似路线进行大规模合成,但效率和安全措施有所提高 。

化学反应分析

BW 373U86 会发生几种类型的化学反应,包括:

氧化: 此反应可以使用高锰酸钾或过氧化氢等氧化剂进行。

还原: 可以使用锂铝氢化物或硼氢化钠等常见的还原剂。

取代: 亲核取代反应可能发生,特别是在苯甲酰胺部分。

科学研究应用

Neuroprotection in Hypoxia

Research has demonstrated that BW373U86 enhances survival during lethal hypoxia by activating delta-opioid receptors. A study conducted on mice revealed that this compound significantly increased survival times under hypoxic conditions. The neuroprotective effects are thought to be mediated through mechanisms such as lowering body temperature and reducing neuronal damage associated with hypoxia .

Key Findings

- Increased Survival : Mice treated with this compound exhibited longer survival times during lethal hypoxia compared to control groups.

- Mechanism : The neuroprotective effects are attributed to delta-opioid receptor activation, which helps mitigate the physiological stresses of hypoxia.

Regulation of Brain-Derived Neurotrophic Factor (BDNF)

This compound has been shown to influence BDNF and its receptor TrkB, which are crucial for neuronal survival and plasticity. In a study examining its effects on BDNF mRNA expression in the brain, this compound administration resulted in significant upregulation of BDNF levels in various brain regions, including the frontal cortex and hippocampus . This suggests a potential role for this compound in treating mood disorders, as increased BDNF levels are often associated with antidepressant effects.

Key Findings

- BDNF Upregulation : A single dose of this compound led to increased BDNF mRNA expression within three hours.

- Potential Antidepressant Effects : The compound's ability to enhance BDNF levels may contribute to its antidepressant-like properties.

Pain Management and Opioid Tolerance

This compound has been investigated for its analgesic properties and its potential to reduce opioid tolerance. Research indicates that it can enhance the analgesic effects of other opioids while potentially mitigating withdrawal symptoms associated with opioid dependence . This dual action makes this compound a candidate for further exploration in pain management strategies.

Key Findings

- Enhanced Analgesia : Co-administration with traditional opioids has shown to increase their analgesic potency.

- Reduction of Withdrawal Symptoms : this compound may help alleviate symptoms associated with opioid withdrawal, providing a dual benefit in pain management.

Behavioral Studies and Mood Disorders

The behavioral effects of this compound have been explored in models of depression and anxiety. Its ability to modulate delta-opioid receptors suggests that it could be beneficial in treating mood disorders by providing rapid antidepressant effects similar to classical antidepressants but potentially acting faster .

Key Findings

- Antidepressant-Like Effects : Behavioral studies indicate that this compound may produce rapid improvements in depressive symptoms.

- Mechanistic Insights : The modulation of delta-opioid receptors plays a critical role in its therapeutic potential.

Data Summary Table

Case Studies

-

Hypoxic Tolerance Study :

- Conducted on mice, demonstrating increased survival rates when treated with this compound during hypoxic conditions.

- Mechanism involved delta-opioid receptor activation leading to neuroprotection.

-

BDNF Expression Study :

- Examined the effects of this compound on BDNF mRNA levels across different brain regions.

- Results indicated significant increases in BDNF expression within hours of administration.

-

Opioid Tolerance Investigation :

- Explored the interaction between this compound and conventional opioids.

- Findings suggested enhanced analgesic effects and reduced withdrawal symptoms when combined with opioids.

作用机制

BW 373U86 通过选择性结合 δ-阿片受体发挥其作用。 这种结合导致 G 蛋白偶联受体通路的激活,进而抑制腺苷酸环化酶活性并刺激低 Km GTPase 活性 。 这些分子相互作用导致对疼痛和情绪的调节,从而有助于其镇痛和抗抑郁作用 。

相似化合物的比较

BW 373U86 与其他类似化合物相比,其对 δ-阿片受体的选择性高,这一点是独一无二的。 一些类似的化合物包括:

SNC 80: 另一种 δ-阿片受体激动剂,具有类似的特性,但效力和选择性不同.

DSLET: 一种基于肽的 δ-阿片受体激动剂,具有不同的药代动力学特性.

生物活性

BW373U86 is a non-peptidic delta-opioid receptor agonist that has garnered attention for its potent and selective action on the delta-opioid receptor (DOR). This compound is notable for its potential therapeutic applications, particularly in pain management and neuroprotection. This article discusses the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and relevant research findings.

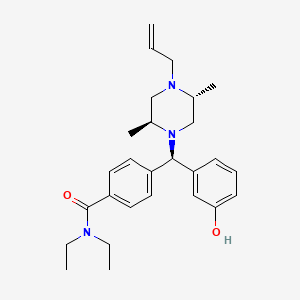

- Chemical Name: 4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide

- Molecular Formula: C27H37N3O2

- Purity: ≥99%

Delta-Opioid Receptor Selectivity

This compound exhibits high selectivity for the delta-opioid receptor with Ki values indicating strong binding affinity:

- Delta Receptor (DOR): 1.8 nM

- Mu Receptor (MOR): 15 nM

- Kappa Receptor (KOR): 34 nM

These values demonstrate that this compound is approximately 100 times more potent than traditional delta agonists like [D-Ser2,Thr6]Leu-enkephalin (DSLET) in inhibiting adenylyl cyclase activity in rat brain membranes .

Biological Effects

This compound has been shown to produce various biological effects, including:

- Inhibition of Adenylyl Cyclase: this compound inhibits basal adenylyl cyclase activity in a GTP-dependent manner, which is a key mechanism for modulating neurotransmitter release in the central nervous system .

- Locomotor Activity: The compound induces a dose-dependent increase in locomotor activity in rats, an effect that can be blocked by naltrindole, confirming its action through delta receptors .

- Impact on Neurotrophic Factors: Studies indicate that this compound significantly increases brain-derived neurotrophic factor (BDNF) mRNA expression in various brain regions, suggesting potential neuroprotective effects. This action is also mediated through delta receptor activation and exhibits tolerance upon repeated administration .

Study 1: In Vivo Pharmacological Effects

In a study examining the effects of this compound on BDNF expression, it was found that administration of 10 mg/kg significantly increased BDNF mRNA levels across multiple brain regions. A lower dose of 1 mg/kg also increased BDNF levels but only in the frontal cortex. This study highlights the compound's potential role in enhancing neuroplasticity and its implications for treating mood disorders .

Study 2: Analgesic Properties

Research indicated that this compound effectively inhibited electrically evoked muscle contractions in mouse vas deferens with an ED50 value of 0.2 nM. This analgesic effect was antagonized by naltrindole, reinforcing its specificity for delta receptors .

Data Summary

属性

IUPAC Name |

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLDMHBSVIVJPM-YZIHRLCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933945 | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150428-54-9 | |

| Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW 373U86 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-373U86, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。